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Compound of Interest

Compound Name: BUR1

Cat. No.: B1668064 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals

overcome challenges associated with low signal in Chromatin Immunoprecipitation (ChIP)

experiments targeting the BUR1 kinase in yeast.

Frequently Asked Questions (FAQs)
Q1: What is BUR1, and why can it be a challenging ChIP target?

A1: BUR1 is a cyclin-dependent kinase in Saccharomyces cerevisiae that forms the BUR1-

BUR2 kinase complex.[1][2] This complex is involved in regulating transcription elongation by

phosphorylating various substrates, including the C-terminal domain (CTD) of RNA Polymerase

II and the transcription elongation factor Spt5.[3] As a kinase, BUR1's association with

chromatin can be transient, and it may not be as abundant as core histones, making it a more

challenging target for ChIP experiments compared to proteins that are stably and abundantly

bound to DNA.

Q2: What are the most common causes of low signal in ChIP experiments?

A2: The most common culprits for low ChIP signal can be categorized into several key

experimental stages:

Inefficient Cross-linking: Insufficient or excessive cross-linking can either fail to capture the

protein-DNA interaction or mask the epitope recognized by the antibody.
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Incomplete Cell Lysis and Chromatin Solubilization: If the yeast cell wall is not adequately

removed and the chromatin is not properly solubilized, the target protein will not be

accessible for immunoprecipitation.

Suboptimal Chromatin Shearing: Chromatin fragments that are too large can lead to high

background, while fragments that are too small may result in the loss of protein-DNA

complexes.

Poor Antibody Performance: The antibody may have low affinity or specificity for the target

protein in the context of ChIP.

Inefficient Immunoprecipitation: Suboptimal antibody concentration, incubation time, or bead

quality can lead to poor enrichment of the target protein.

Inefficient DNA Purification: Loss of DNA during the final purification steps can significantly

reduce the final yield.

Q3: How much starting material (yeast cells) is recommended for a BUR1 ChIP experiment?

A3: For a typical ChIP experiment in Saccharomyces cerevisiae, it is recommended to start

with a sufficient number of cells to obtain an adequate amount of chromatin. While the optimal

number can vary, a common starting point is a 50 mL yeast culture grown to an OD600 of 0.5-

0.8.[4] For low-abundance targets like BUR1, increasing the amount of starting material may

be beneficial.

Q4: What is a good positive control for a BUR1 ChIP experiment?

A4: A good positive control for a BUR1 ChIP experiment would be to immunoprecipitate a

protein known to be associated with actively transcribed regions, such as RNA Polymerase II

(Rpb1 or Rpb3 subunit) or a histone modification associated with active transcription (e.g.,

H3K4me3). For qPCR analysis, primers targeting the promoter or coding region of a highly and

constitutively expressed gene, such as PMA1 or ADH1, can be used.

Q5: How can I confirm that my low signal is not due to a failed qPCR reaction?

A5: To validate your qPCR results, you should always include a standard curve of your input

DNA to ensure the primers are efficient and the amplification is within the linear range.[5]
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Additionally, running your input DNA sample in the qPCR will confirm that the primers can

amplify the target region from the prepared chromatin. If you see a robust signal with your input

DNA but not in your ChIP sample, the issue likely lies within the ChIP procedure itself.

Troubleshooting Guide
Problem 1: Low DNA yield after the entire ChIP
procedure.

Possible Cause Suggested Solution

Insufficient Starting Material

For low-abundance proteins like BUR1, consider

increasing the starting culture volume or cell

density. A typical yeast ChIP protocol uses a 50

mL culture grown to mid-log phase.

Inefficient Cell Lysis

Ensure complete spheroplasting of the yeast

cells. The cell wall must be sufficiently digested

to allow for efficient lysis and chromatin release.

Mechanical disruption, such as bead beating,

can be used in conjunction with enzymatic

digestion.

Poor Chromatin Solubilization

After sonication, ensure the chromatin is soluble

by centrifuging the lysate and checking for a

clear supernatant. Incomplete solubilization will

result in the loss of chromatin.

Loss of DNA during Purification

Be cautious during the DNA purification steps.

Ensure complete precipitation of the DNA and

avoid over-drying the DNA pellet, which can

make it difficult to resuspend. Using a carrier

like glycogen can improve recovery.

Problem 2: Low enrichment of the target locus as
determined by qPCR.
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Possible Cause Suggested Solution

Ineffective Antibody

Use a ChIP-validated antibody. If possible, test

the antibody's ability to immunoprecipitate

BUR1 by western blot from a yeast whole-cell

extract. The optimal amount of antibody should

be determined by titration; a typical starting

range is 1-5 µg per ChIP reaction.

Suboptimal Cross-linking

The duration and concentration of formaldehyde

for cross-linking are critical. For yeast, a

common starting point is 1% formaldehyde for

15-20 minutes at room temperature. Over-cross-

linking can mask the epitope, while under-cross-

linking will fail to capture the interaction.

Inefficient Immunoprecipitation

Optimize the incubation time for the antibody

with the chromatin (e.g., overnight at 4°C).

Ensure that the protein A/G beads are of high

quality and are properly blocked to reduce non-

specific binding.

Harsh Wash Conditions

The stringency of the wash buffers can be

adjusted. If the signal is low, consider reducing

the salt concentration in the wash buffers to

avoid eluting specifically bound protein.

Quantitative Data Summary
The following tables provide a summary of recommended quantitative parameters for key steps

in a yeast ChIP protocol, which can be adapted for BUR1 experiments.

Table 1: Yeast Cell Culture and Cross-linking
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Parameter Recommended Value

Starting Culture Volume 50 mL

Cell Density (OD600) 0.5 - 0.8

Formaldehyde Concentration 1% (final concentration)

Cross-linking Time 15-20 minutes

Quenching Agent Glycine (125 mM final concentration)

Quenching Time 5 minutes

Table 2: Chromatin Preparation and Immunoprecipitation

Parameter Recommended Value

Cell Lysis Method
Zymolyase digestion followed by bead beating

or sonication

Sonication Cycles
4-6 cycles of 20-30 seconds each (optimization

required)

Target Fragment Size 200 - 500 bp

Antibody Amount 1 - 5 µg (titration recommended)

IP Incubation Time 4 hours to overnight at 4°C

Protein A/G Bead Slurry 20 - 40 µL per IP

Experimental Protocols
Detailed Methodology for Yeast Chromatin
Immunoprecipitation
This protocol is a general guideline for performing ChIP in Saccharomyces cerevisiae and

should be optimized for the specific target, BUR1.

1. Cell Growth and Cross-linking
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Inoculate 50 mL of YPAD medium with a single yeast colony and grow overnight at 30°C with

shaking.

The next day, dilute the culture to an OD600 of ~0.2 in fresh YPAD and grow to an OD600 of

0.5-0.8.

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 15

minutes with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes at room temperature.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

Resuspend the cell pellet in spheroplasting buffer containing zymolyase and incubate at

30°C until spheroplasts are formed.

Pellet the spheroplasts and resuspend in lysis buffer.

Lyse the cells by bead beating or sonication.

Shear the chromatin to an average size of 200-500 bp by sonication. The optimal sonication

conditions should be determined empirically.

Clarify the lysate by centrifugation at 12,000 x g for 10 minutes at 4°C. The supernatant

contains the soluble chromatin.

3. Immunoprecipitation

Dilute the chromatin lysate with ChIP dilution buffer.

Save a small aliquot of the diluted lysate as the "input" control.
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Add the anti-BUR1 antibody (typically 1-5 µg) to the remaining lysate and incubate overnight

at 4°C with rotation.

Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash

buffer, and TE buffer to remove non-specifically bound proteins.

4. Elution and Reversal of Cross-links

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1

M NaHCO3).

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at

65°C for at least 6 hours or overnight. This should be done for both the IP and input samples.

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Analysis

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

Elute the DNA in a small volume of nuclease-free water or TE buffer.

Quantify the enrichment of specific DNA sequences by qPCR using primers for target and

control regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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